molecular formula C12H12BNO3 B14090832 2-(4-Methoxyphenyl)pyridin-4-ylboronic acid

2-(4-Methoxyphenyl)pyridin-4-ylboronic acid

Cat. No.: B14090832
M. Wt: 229.04 g/mol
InChI Key: XEBFADPNKJYDOZ-UHFFFAOYSA-N
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Description

(2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Preparation Methods

The synthesis of (2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid typically involves the following steps:

    Synthetic Routes: One common method involves the borylation of the corresponding halogenated pyridine derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

(2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Scientific Research Applications

(2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: In biological research, this compound is used to modify biomolecules and study their interactions.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of biaryl linkages.

    Industry: In the industrial sector, (2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which (2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid exerts its effects involves several key steps:

Comparison with Similar Compounds

(2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C12H12BNO3

Molecular Weight

229.04 g/mol

IUPAC Name

[2-(4-methoxyphenyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C12H12BNO3/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8,15-16H,1H3

InChI Key

XEBFADPNKJYDOZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

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